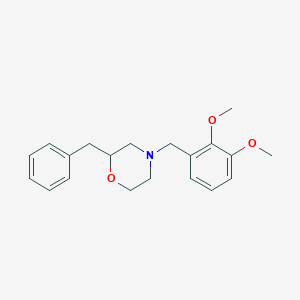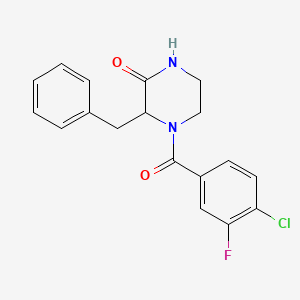![molecular formula C20H17N5O2 B6056213 4-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056213.png)
4-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one is a complex heterocyclic compound It features a unique structure that combines furan, pyrazole, and pyridine rings, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran, and catalysts such as potassium hydroxide or palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of biomass-derived aldehydes, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
4-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form stable complexes with metals also allows it to act as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[3-(5-Methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one include:
4-(5-Methylfuran-2-yl)-2,2’6’,2’'-terpyridine: Known for its chelating properties and applications in metal-catalyzed reactions.
Pyrazoloquinolines: These compounds share the pyrazole ring and have shown potential in medicinal chemistry.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
Its ability to form stable metal complexes and its diverse reactivity make it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-12-7-8-17(27-12)19-16(11-25(24-19)13-5-3-2-4-6-13)14-9-18(26)22-20-15(14)10-21-23-20/h2-8,10-11,14H,9H2,1H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCADYNNDOHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C3CC(=O)NC4=C3C=NN4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)
![7-[(3,4-difluorophenyl)methyl]-6-oxo-N-propan-2-yl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6056148.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056149.png)
![2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B6056157.png)
![4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol](/img/structure/B6056160.png)
![[1-[3-(1H-pyrazol-1-yl)propyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6056161.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6056164.png)

![4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride](/img/structure/B6056180.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6056187.png)
![1-(4-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6056198.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B6056205.png)

![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)
